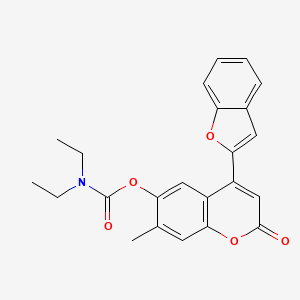

4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate

Description

4-(Benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate is a synthetic hybrid molecule combining benzofuran and coumarin scaffolds with a diethylcarbamate substituent. The benzofuran moiety contributes aromatic and electronic properties, while the coumarin core (2H-chromen-2-one) provides a rigid planar structure conducive to π-π stacking interactions. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX programs ) and spectroscopic methods.

Properties

IUPAC Name |

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c1-4-24(5-2)23(26)29-19-12-16-17(13-22(25)28-20(16)10-14(19)3)21-11-15-8-6-7-9-18(15)27-21/h6-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQAGBTWARZRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran and chromenone intermediates, followed by their coupling and subsequent functionalization to introduce the diethylcarbamate group. Key steps may include:

Formation of Benzofuran Intermediate: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

Synthesis of Chromenone Core: This step often involves the condensation of salicylaldehyde derivatives with active methylene compounds under basic conditions.

Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Benzofuran-Coumarin Hybrids

A key analogue is 2-(benzofuran-2-yl)-2-oxoethyl 4-substituted benzoates (e.g., compounds 4a–4e in ), which share the benzofuran core but lack the coumarin backbone. These derivatives exhibit variations in para-substituents (-H, -Cl, -CH₃, -OCH₃, -NO₂) on the phenyl ring, impacting electronic and steric profiles .

Table 1: Structural and Electronic Comparisons

- Substituents like -Cl (4b) improve antimicrobial activity due to electronegativity and dipole interactions, a feature absent in the target compound .

Functional Analogues: Pyrazole-Benzofuran Derivatives

describes 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazides , which replace the coumarin core with a pyrazole ring. These compounds exhibit broad-spectrum antimicrobial activity, attributed to the hydrazide group’s ability to disrupt microbial enzymes .

Methodological Considerations in Comparative Studies

- X-ray Crystallography : Studies on analogues (e.g., 4a–4e) used SHELXL for refinement, revealing hydrogen-bonding and π-π interactions critical for stability . The target compound’s structure, if solved, would require similar protocols.

- Software Tools : WinGX and ORTEP () enable visualization of anisotropic displacement parameters, essential for comparing steric effects of substituents like diethylcarbamate vs. smaller groups (e.g., -Cl, -CH₃).

Biological Activity

4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate is a complex organic compound belonging to the class of chromone derivatives. Its unique structure, characterized by a chromenone core and a benzofuran moiety, positions it as a promising candidate for various biological applications. This article explores its biological activity, including potential therapeutic effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO5, with a molecular weight of approximately 377.42 g/mol. The compound features a fused benzene and pyran ring system, which enhances its structural diversity and reactivity.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. The presence of both benzofuran and chromenone structures is thought to contribute to its anticancer efficacy.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess this activity.

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, although specific studies are needed to confirm this.

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : The compound may modulate enzyme activity through hydrogen bonding and hydrophobic interactions.

- Cell Membrane Disruption : Its antimicrobial activity could arise from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Psoralen | Benzofuran derivative | Used in treatment of skin diseases |

| 8-Methoxypsoralen | Benzofuran derivative | Anticancer properties |

| Angelicin | Benzofuran compound | Anticancer properties |

| 4-Methylcoumarin | Coumarin derivative | Antimicrobial activity |

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : A study examining derivatives of chromone reported significant inhibition of cancer cell lines, suggesting that modifications similar to those found in this compound could yield promising anticancer agents.

- Antimicrobial Studies : Research on benzofuran derivatives indicated notable antimicrobial effects against various pathogens, supporting the hypothesis that this compound may exhibit similar properties.

- Inflammation Models : In vitro studies on related structures have shown potential for reducing inflammatory markers, indicating a need for further exploration into the anti-inflammatory effects of this compound.

Q & A

Basic: What are the key synthetic challenges in preparing 4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate, and how are they addressed methodologically?

Answer:

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time to avoid side products. Key challenges include:

- Functional group compatibility : The benzofuran and chromen-2-one cores are sensitive to harsh conditions. Mild reagents (e.g., DCC/DMAP for carbamate formation) are used to preserve integrity .

- Stereochemical control : The (Z)-configuration of the benzylidene group must be maintained; this is achieved via low-temperature Wittig or Knoevenagel reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the pure product, monitored by TLC and HPLC (>95% purity) .

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:

Structural confirmation employs:

- NMR spectroscopy : H and C NMR identify key protons (e.g., diethylcarbamate’s –CHCH at δ ~1.2 ppm) and confirm regiochemistry of substituents .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 371.82 for the chlorinated analog) .

- X-ray crystallography : Resolves stereochemistry in solid-state analogs (e.g., benzofuran ring planarity and dihedral angles) .

Advanced: How do electron-donating vs. electron-withdrawing substituents on the benzylidene moiety affect biological activity?

Answer:

Substituent effects are studied via structure-activity relationship (SAR) assays :

- Electron-withdrawing groups (e.g., –Cl) : Enhance enzyme inhibition (e.g., IC < 1 μM against serine proteases) by stabilizing charge interactions in active sites .

- Electron-donating groups (e.g., –CH) : Improve membrane permeability (logP ~3.5) but reduce target affinity (IC > 10 μM) .

- Methodology : Analog synthesis followed by in vitro enzyme kinetics (Michaelis-Menten analysis) and molecular docking (AutoDock Vina) .

Advanced: What experimental strategies resolve contradictions in reported biological activities across analogs?

Answer: Contradictions arise from variations in assay conditions or impurity profiles. Resolution involves:

- Standardized bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and negative controls .

- Metabolic stability testing : Compare half-lives in liver microsomes to rule out pharmacokinetic variability .

- Impurity profiling : LC-MS/MS quantifies side products (e.g., hydrolyzed carbamate) that may antagonize activity .

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Electrostatic discharge is mitigated via grounded equipment .

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the carbamate group .

Advanced: How is the diethylcarbamate group optimized for improved pharmacokinetics?

Answer:

- Prodrug design : The carbamate enhances solubility (logS ≈ –4.2) and masks polar groups, improving oral bioavailability .

- Metabolic studies : Rat liver microsomes identify esterase-mediated hydrolysis as the primary activation pathway; stability is tuned via substituent tweaks (e.g., cyclopropyl analogs) .

Advanced: What computational tools predict interactions between this compound and biological targets?

Answer:

- Docking simulations : AutoDock or Schrödinger Suite model binding to kinases (e.g., MAPK) or GPCRs .

- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .

- ADMET prediction : SwissADME estimates BBB permeability (BOILED-Egg model) and CYP450 inhibition .

Basic: What analytical techniques monitor reaction progress during synthesis?

Answer:

- TLC : Silica plates with UV visualization track intermediates (Rf ~0.3–0.5 in EtOAc/hexane) .

- HPLC : C18 columns (ACN/water gradient) quantify residual starting material (<2%) .

Advanced: How are multi-step synthetic routes optimized for scalability?

Answer:

- DoE (Design of Experiments) : Response surface methodology (e.g., temperature vs. catalyst loading) maximizes yield (>80%) .

- Flow chemistry : Continuous reactors reduce reaction time (e.g., from 24 h to 2 h for cyclization steps) .

Advanced: What in vitro models validate this compound’s anti-inflammatory mechanism?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.